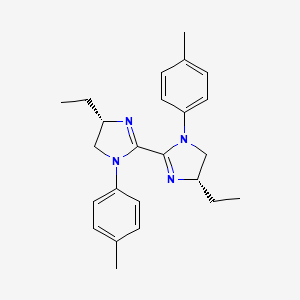![molecular formula C21H24NO2P B8242459 N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8242459.png)
N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphocin ring system fused with a diindeno structure, making it a subject of interest for researchers in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diindeno derivatives with phosphoramidite reagents can yield the desired dioxaphosphocin ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Análisis De Reacciones Químicas
Types of Reactions
(11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is used as a ligand in catalytic reactions. Its unique structure allows it to facilitate various enantioselective transformations, making it valuable in asymmetric synthesis .
Biology
Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its interactions with biological targets suggest it could be developed into drugs for treating certain diseases .
Industry
Industrially, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst in polymerization reactions is particularly noteworthy .
Mecanismo De Acción
The mechanism of action of (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic processes. It may also interact with enzymes, altering their activity and influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-SIPHOS-PE
- (S)-SDP
- (S)-H8-BINAP
Uniqueness
Compared to similar compounds, (11aS)-dioxaphosphocin-5-amine,N,N-diethyl-10,11,12,13-tetrahydro-Diindeno[7,1-de:1’,7’-fg][1,3,2] stands out due to its unique dioxaphosphocin ring system and its ability to form stable complexes with a variety of metal ions. This makes it particularly effective in catalytic applications and as a research tool in studying metalloproteins .
Propiedades
IUPAC Name |
N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24NO2P/c1-3-22(4-2)25-23-17-9-5-7-15-11-13-21(19(15)17)14-12-16-8-6-10-18(24-25)20(16)21/h5-10H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUABZMOAYAHVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-2-Fluoro-5-methyl-N-(4-(4-(morpholin-2-ylmethoxy)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)benzenesulfonamide hydrochloride](/img/structure/B8242395.png)

![1,3-bis[(1R)-1-naphthalen-1-ylethyl]-2-oxido-1,3,2-diazaphospholidin-2-ium](/img/structure/B8242412.png)

![5-(((4-Methyl-[1,1'-biphenyl]-3-YL)amino)methyl)pyridin-2(1H)-one](/img/structure/B8242431.png)



![3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8242464.png)


